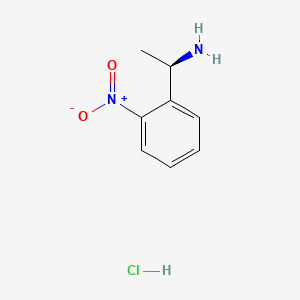

(R)-1-(2-nitrophenyl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

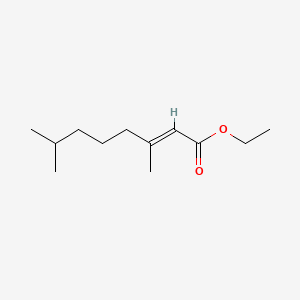

“®-1-(2-nitrophenyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1431699-56-7 . It has a molecular weight of 202.64 and its IUPAC name is ®-1-(2-nitrophenyl)ethan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for “®-1-(2-nitrophenyl)ethanamine hydrochloride” is 1S/C8H10N2O2.ClH/c1-6(9)7-4-2-3-5-8(7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m1./s1 . The InChI key is HFXVLGOYQIKRTO-FYZOBXCZSA-N .Physical and Chemical Properties Analysis

“®-1-(2-nitrophenyl)ethanamine hydrochloride” is a solid . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Environmental Impact and Analytical Applications

Nitrophenols, including 2-nitrophenol, are significant in environmental science due to their occurrence as pollutants and their roles in atmospheric chemistry. Harrison et al. (2005) reviewed the atmospheric occurrence of nitrophenols, highlighting their formation through direct emissions from combustion processes and secondary formation in the atmosphere. These compounds' environmental presence, detection, and quantification using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) underscore their analytical importance (Harrison et al., 2005).

Biochemical and Pharmacological Research

Photosensitive protecting groups are pivotal in synthetic chemistry for the temporary modification of reactive or functional groups during the synthesis of complex molecules. Amit et al. (1974) reviewed the use of photosensitive protecting groups, including nitrophenyl derivatives, demonstrating their potential in facilitating synthetic processes in medicinal chemistry (Amit et al., 1974). The application in synthesizing bioactive molecules suggests a research avenue for (R)-1-(2-nitrophenyl)ethanamine hydrochloride as a building block or intermediate.

Water Technology and Nitrosamines

Nitrosamines in water technology represent a critical area of study due to their health implications. Nawrocki and Andrzejewski (2011) provided an overview of issues related to the presence of nitrosamines in water, including N-nitrosodimethylamine (NDMA), highlighting the importance of understanding nitrosamine formation mechanisms and removal methods (Nawrocki & Andrzejewski, 2011). Research into this compound could explore its role in nitrosamine formation or as a model compound in studying nitrosamine removal techniques.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Mode of Action

A related compound, α-(2-nitrophenyl)ketones, has been studied . The reaction proceeds via photoinduced oxygen transfer from the nitro group to the benzylic position, forming an α-hydroxyketone having a nitroso group . This could provide some insight into the potential interactions of ®-1-(2-nitrophenyl)ethanamine hydrochloride with its targets.

Biochemical Pathways

Based on its structural similarity to α-(2-nitrophenyl)ketones, it might be involved in the formation of cyclic hydroxamates .

Propriétés

IUPAC Name |

(1R)-1-(2-nitrophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-6(9)7-4-2-3-5-8(7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXVLGOYQIKRTO-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1[N+](=O)[O-])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431699-56-7 |

Source

|

| Record name | Benzenemethanamine, α-methyl-2-nitro-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431699-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-[1-(Chloromethyl)propyl]benzene](/img/structure/B568936.png)

![N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B568939.png)

![6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine](/img/structure/B568943.png)